molecular formula C36H54O14 B1257722 Strophanthin K CAS No. 560-53-2

Strophanthin K

Cat. No. B1257722
CAS RN: 560-53-2
M. Wt: 710.8 g/mol
InChI Key: FHIREUBIEIPPMC-SADZTDHOSA-N
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Description

Strophanthin K is a cardiac glycoside that has been used for many years in the treatment of heart failure. It is derived from the plant Strophanthus Kombe, which is found in West Africa. Strophanthin K has been the subject of numerous scientific studies, which have explored its mechanism of action and its potential applications in the field of medicine. In

Scientific Research Applications

Electromagnetic Modulation of Cardiac Glycosides

Research has investigated the modulation of the effects of cardiac glycosides, like strophanthin K, by electromagnetic radiations and alternating magnetic and electric fields. Using isolated frog hearts, these studies have explored the parameters influencing the modulation of strophanthin K's effects (Grechko, 1994), (Grechko, 1996).

Historical Use in Cardiology

Strophanthin has a rich history in cardiology, having been used for cardiac patients as a substitute for digitalis and for the treatment of cardiac failure (McKenzie, 2002).

Inhibition of Virus Growth

Strophanthin K, also known as ouabain, has been found to inhibit the growth of enveloped viruses like the HVJ (Sendai virus) in chick embryo cells. This effect is attributed to ouabain's interference with the synthesis of viral macromolecules (Nagai et al., 1972).

Inhibition of Lipid Peroxidation in Myocardial Infarct

Strophanthin has been shown to inhibit lipid peroxidation in cases of ischemic myocardial infarction in rats, suggesting potential therapeutic applications in acute myocardial infarction (Luk'ianova et al., 1982).

Complexing with Ions

Strophanthin K forms complexes with calcium, magnesium, and dysprosium ions, indicating its potential involvement in biochemical processes involving these ions (Chekman et al., 1978).

Characterization of Strophanthin K

Liquid chromatography-mass spectrometry (LC-MS) has been used for the characterization of strophanthin K, providing insights into its chemical composition and potential applications (Grosa et al., 2005).

Sodium Multi Quantum Spectroscopy in Tissue Culture

The effects of strophanthin-induced inhibition of Na-/K-ATPase in liver cells have been studied using magnetic resonance imaging (MRI) and sodium multi quantum spectroscopy, contributing to our understanding of cellular metabolism and drug effects (Neubauer et al., 2017).

Cardiovascular Effects in Animal Models

Studies have explored the cardiovascular effects of strophanthin K in animal models, including its impact on myocardial function and blood flow, further elucidating its potential therapeutic roles (Chen et al., 1941), (Weinberg & Haley, 1955).

Influence on Myocardial Sulfhydryl Groups

Research has investigated the effect of strophanthin K on sulfhydryl groups in myocardial tissue, providing insights into its biochemical mechanisms and potential therapeutic applications (Saakyan & Kazanchev, 1963).

Hemodynamic Effects in Heart Failure Patients

The hemodynamic effects of strophanthin K have been evaluated in patients with congestive heart failure and coronary artery disease, offering valuable information for its potential use in clinical settings (Di Donato et al., 1981), (Agostoni et al., 1994).

Chrono-inotropic Properties and Oxygen Consumption

Investigations have been conducted on the chrono-inotropic properties of strophanthin K and its impact on oxygen consumption in the myocardium, crucial for understanding its effects on cardiac function (Lemkina, 1994).

properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3/t18-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33-,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIREUBIEIPPMC-SADZTDHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971387
Record name beta-k-Strophanthin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strophanthin K

CAS RN

560-53-2, 11005-63-3
Record name k-Strophanthin-β
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Record name k-Strophanthin-beta
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Record name beta-k-Strophanthin
Source EPA DSSTox
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Record name Strophanthin
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Record name (3β,5β)-3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-3-O-methyl-β-D\-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide
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Record name .BETA.-K-STROPHANTHIN
Source FDA Global Substance Registration System (GSRS)
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